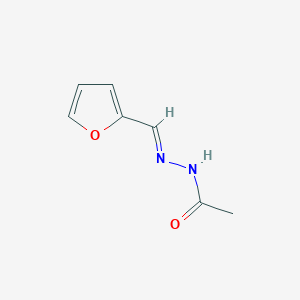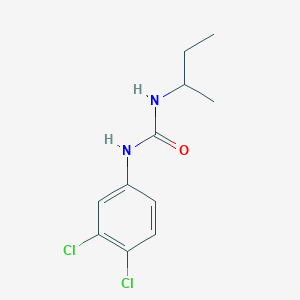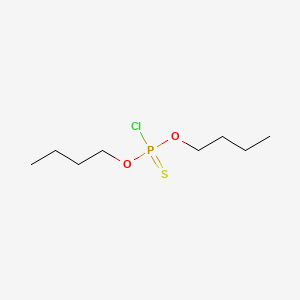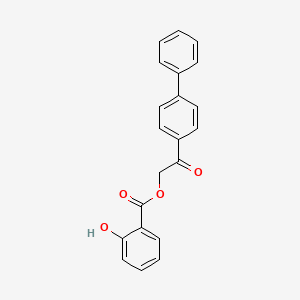
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to a urea moiety. Its unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications.
Vorbereitungsmethoden
Die Synthese von 1-(3,4-Dichlorphenyl)-3-pyridin-4-yl-harnstoff erfolgt typischerweise durch Reaktion von 3,4-Dichloranilin mit Pyridin-4-carbonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsverfahren können die Optimierung von Reaktionsparametern wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um die Ausbeute und Reinheit zu maximieren .
Chemische Reaktionsanalyse
1-(3,4-Dichlorphenyl)-3-pyridin-4-yl-harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan, Methanol und Reaktionstemperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die eingesetzt werden.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorphenyl)-3-pyridin-4-yl-harnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird laufend geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Industrie: Es wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3,4-Dichlorphenyl)-3-pyridin-4-yl-harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zur Modulation biologischer Prozesse führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Analyse Chemischer Reaktionen
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-pyridin-4-yl-urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorphenyl)-3-pyridin-4-yl-harnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3-(3,4-Dichlorphenyl)-1,1-dimethylharnstoff: Bekannt für seine herbiziden Eigenschaften.
4-(3,4-Dichlorphenyl)-1,2,3-triazol: Untersucht auf seine antifungalen Aktivitäten.
Die Einzigartigkeit von 1-(3,4-Dichlorphenyl)-3-pyridin-4-yl-harnstoff liegt in seiner spezifischen Struktur, die ihm einzigartige chemische und biologische Eigenschaften verleiht, wodurch es für gezielte Anwendungen in Forschung und Industrie wertvoll wird.
Eigenschaften
CAS-Nummer |
13142-47-7 |
|---|---|
Molekularformel |
C12H9Cl2N3O |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H9Cl2N3O/c13-10-2-1-9(7-11(10)14)17-12(18)16-8-3-5-15-6-4-8/h1-7H,(H2,15,16,17,18) |
InChI-Schlüssel |
QYRXFPKGJAFCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)





![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)




![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)
